

Technical Comparison Guide: LuMg vs. YMg Crystal Structures

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Compound of Interest

Compound Name: *Lutetium--magnesium (1/1)*

CAS No.: 12163-12-1

Cat. No.: B14732161

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Executive Summary

This guide provides an in-depth crystallographic and functional comparison of Lutetium-Magnesium (LuMg) and Yttrium-Magnesium (YMg) equiatomic intermetallic compounds. Both materials crystallize in the CsCl-type (B2) structure, a derivative of the body-centered cubic (BCC) lattice.

Key Differentiator: The primary structural divergence lies in the lattice parameter, driven by the lanthanide contraction. Yttrium (

, atomic number 39) behaves chemically like a heavy lanthanide but possesses a larger ionic radius than Lutetium (

, atomic number 71). This size difference fundamentally alters the unit cell volume, potentially influencing slip system activation energies and ductility—a critical factor for their application in lightweight structural alloys.

Crystallographic Characterization

Both LuMg and YMg belong to the Pm-3m space group (No. 221). They form ordered superlattices where the Rare Earth (RE) atom occupies the corner positions (0,0,0) and the Magnesium atom occupies the body-centered position ($\frac{1}{2}, \frac{1}{2}, \frac{1}{2}$), or vice versa.

Comparative Data Table

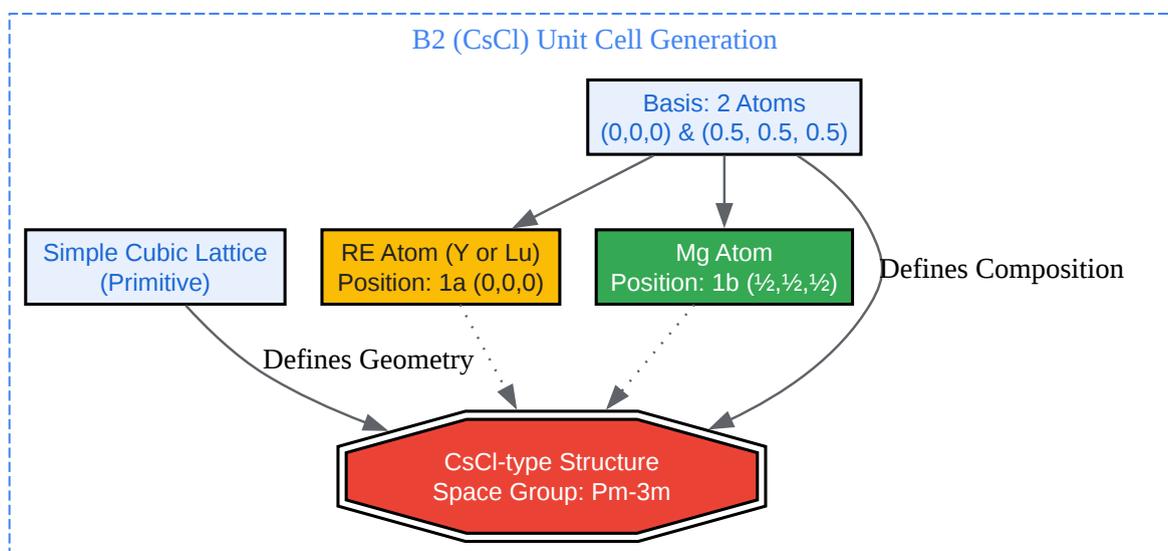
Feature	Yttrium-Magnesium (YMg)	Lutetium-Magnesium (LuMg)	Causality / Notes
Crystal System	Cubic	Cubic	High-symmetry cubic lattice.
Space Group	(#221)	(#221)	CsCl-type (B2) ordered structure.
Pearson Symbol	cP2	cP2	Primitive cubic, 2 atoms per cell.
Lattice Parameter ()	~3.75 Å	~3.62 Å (Predicted)	Lanthanide Contraction: .
Unit Cell Volume	~52.7 Å ³	~47.4 Å ³	LuMg is ~10% denser volumetrically.
Coordination Number	8 (BCC-like)	8 (BCC-like)	Each atom is surrounded by 8 unlike neighbors.
Melting Point	~935°C (Congruent)	> 900°C (Est.)	High thermal stability due to strong pd-hybridization.

Structural Logic & Visualization

The B2 structure is not a true BCC lattice because the corner and center atoms are different elements.^{[1][2]} This breaks the symmetry from

(BCC) to

(Simple Cubic with a basis).



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Figure 1: Logical construction of the B2 crystal structure from lattice and basis vectors.

Phase Stability & Thermodynamics[3][4][5]

Lanthanide Contraction Effect

The substitution of Yttrium with Lutetium demonstrates the classic lanthanide contraction. As the 4f subshell fills across the lanthanide series, the shielding of the nuclear charge is imperfect, drawing the outer valence electrons closer.

- Yttrium (Y): Ionic radius $\sim 1.04 \text{ \AA}$ (CN=8).
- Lutetium (Lu): Ionic radius $\sim 0.97 \text{ \AA}$ (CN=8).

This reduction in atomic radius directly correlates to the smaller lattice parameter of LuMg. Consequently, LuMg exhibits a higher theoretical density and potentially higher bulk modulus due to the shorter, stiffer interatomic bonds.

Phase Diagram Context

Both compounds melt congruently, meaning the solid and liquid phases have the same composition at the melting point. This contrasts with many other intermetallics that form via peritectic reactions (liquid + solid \rightarrow new solid), which are prone to segregation.

- Implication: Large single crystals of LuMg and YMg can be grown directly from the melt (e.g., Bridgman or Czochralski methods), facilitating advanced mechanical testing.

Mechanical Implications: The Ductility Question

Comparison of crystal structure is vital for predicting ductility. B2 intermetallics are notoriously brittle at room temperature due to a lack of independent slip systems.

- Slip Vectors:
 - $\langle 100 \rangle$ Slip: The most common in B2 crystals (hard/brittle).
 - $\langle 111 \rangle$ Slip: Required for high ductility (compatible with BCC metals).
- YMg Behavior: Experimental evidence suggests YMg (and RE-Mg compounds) may possess lower Antiphase Boundary (APB) energies on $\{110\}$ planes, potentially enabling $\langle 111 \rangle$ superdislocation slip.
- LuMg Prediction: Being isostructural but with a smaller lattice parameter, LuMg likely retains the slip character of YMg. However, the increased lattice friction (Peierls stress) from the tighter packing might slightly reduce ductility compared to YMg.

Experimental Protocol: Synthesis & Characterization

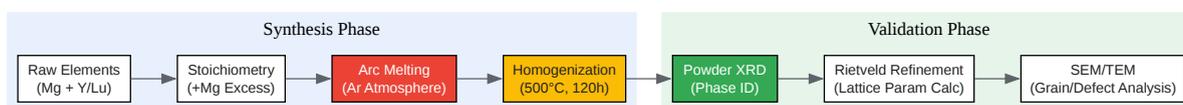
To validate these structures in a lab setting, a rigorous workflow is required to prevent oxidation (Mg/RE are highly reactive).

Protocol: Arc Melting & Structural Validation

Objective: Synthesize single-phase LuMg/YMg and verify B2 structure.

- Materials Preparation:

- Use sublimed Mg (99.99%) and RE ingots (99.9%).
- Critical Step: Add 2-5 wt% excess Mg to account for high vapor pressure evaporation during melting.
- Arc Melting:
 - Perform in a water-cooled copper hearth under Ti-gettered Argon atmosphere.
 - Remelt buttons 3-5 times, flipping between melts to ensure homogeneity.
- Homogenization:
 - Seal samples in Tantalum foil, then in evacuated quartz ampoules.
 - Anneal at 500°C for 72-120 hours. Quench in water.
- Characterization (XRD):
 - Powder X-Ray Diffraction (Cu K-alpha).
 - Look for superlattice reflections (e.g., (100) peak) which distinguish ordered B2 from disordered BCC.



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Figure 2: Standardized workflow for synthesizing and validating reactive RE-Mg intermetallics.

References

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